Product packaging for Ethyl 4-phenyl-1,3-oxazole-5-carboxylate(Cat. No.:CAS No. 1260888-63-8)

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Cat. No.: B2880051
CAS No.: 1260888-63-8
M. Wt: 217.224
InChI Key: OVAJZBVNHHVSFN-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is a high-purity organic compound that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. As a member of the 1,3-oxazole family, this compound features a heterocyclic core structure that is of significant interest in the development of novel pharmacologically active molecules . Oxazole derivatives are extensively investigated for their diverse biological activities and their utility in the synthesis of more complex chemical entities .Researchers utilize this ester as a fundamental building block for the synthesis of various oxazole-based libraries. Its molecular structure allows for further functionalization, making it a valuable precursor in organic synthesis. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. Note on Specific Data: While the provided search results confirm the research relevance of oxazole carboxylates , specific data for this exact compound was not available. Please consult the supplier for detailed specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B2880051 Ethyl 4-phenyl-1,3-oxazole-5-carboxylate CAS No. 1260888-63-8

Properties

IUPAC Name

ethyl 4-phenyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAJZBVNHHVSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Phenyl 1,3 Oxazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate. Through ¹H and ¹³C NMR, the chemical environment of each nucleus can be mapped, while two-dimensional techniques like COSY, HSQC, and HMBC reveal the connectivity between atoms.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group are expected to appear as multiplets in the range of δ 7.4–8.0 ppm. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically around δ 4.4 ppm and δ 1.4 ppm, respectively.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing around δ 160 ppm. Carbons within the oxazole (B20620) and phenyl rings would resonate between δ 125–165 ppm. biointerfaceresearch.comresearchgate.net The aliphatic carbons of the ethyl group would be found upfield, with the -CH₂ carbon around δ 62 ppm and the -CH₃ carbon around δ 14 ppm. The analysis of chemical shifts in the ¹³C NMR spectra is a key method for identifying the carbon atoms within the azolyl fragments of such derivatives. researchgate.net

Advanced NMR techniques can further confirm these assignments and provide insight into molecular dynamics and the differentiation between structural isomers. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho) 7.9 – 8.1 (m) 127.0
Phenyl-H (meta) 7.4 – 7.6 (m) 129.0
Phenyl-H (para) 7.4 – 7.6 (m) 131.0
Oxazole-C2 - 161.0
Oxazole-C4 - 137.0
Oxazole-C5 - 152.0
Ester C=O - 160.0
Ester -CH₂- 4.3 – 4.5 (q) 62.0

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can verify the chemical formula, C₁₂H₁₁NO₃, with a high degree of confidence. The structures of newly synthesized oxadiazole derivatives are often established through the combined use of NMR, IR, and mass spectrometry. nih.gov

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum offers structural proof. For this compound, common fragmentation pathways would likely involve the initial loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (-CO). Cleavage of the oxazole ring and the phenyl group would produce other characteristic fragment ions.

Table 2: Predicted HRMS Fragments for this compound

Fragment Chemical Formula Predicted m/z
[M]⁺ C₁₂H₁₁NO₃⁺ 217.0739
[M - OCH₂CH₃]⁺ C₁₀H₆NO₂⁺ 172.0399
[M - COOCH₂CH₃]⁺ C₉H₆NO⁺ 144.0450
[C₆H₅CO]⁺ C₇H₅O⁺ 105.0340

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. For this compound, this technique would elucidate the planarity of the oxazole ring and the dihedral angle between the phenyl and oxazole rings. Studies on analogous compounds, such as ethyl 5-phenylisoxazole-3-carboxylate, show that the molecule can be nearly planar, with a very small dihedral angle between the phenyl and isoxazole (B147169) rings. nih.govresearchgate.net In other derivatives, this angle can be more significant, such as the 43.40 (13)° angle observed between the phenyl and isoxazole rings in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. researchgate.net

Table 3: Representative Crystallographic Data for a Phenyl-Oxazole Derivative

Parameter Value Reference
Crystal System Monoclinic researchgate.netresearchgate.net
Space Group P2₁/n or P2₁/c researchgate.netresearchgate.net
a (Å) ~9.7 - 14.8 researchgate.netresearchgate.net
b (Å) ~7.1 - 14.6 researchgate.netresearchgate.net
c (Å) ~9.4 - 25.1 researchgate.netresearchgate.net
β (°) ~100 - 117 researchgate.netresearchgate.net
V (ų) ~1192 - 2616 researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the range of 1700–1740 cm⁻¹. banglajol.info

Other key vibrational modes include the C=N and C=C stretching vibrations of the oxazole and phenyl rings, which appear in the 1500–1650 cm⁻¹ region. The C-O stretching vibrations of the ester and the oxazole ether linkage would produce signals in the 1000–1300 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations are observed above 3000 cm⁻¹. Studies on similar oxazole derivatives have used FTIR spectroscopy to identify different conformers based on the orientation of the ester group relative to the oxazole ring. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 – 3150
Aliphatic C-H Stretching 2850 – 3000
Ester C=O Stretching 1700 – 1740
Aromatic/Heterocyclic C=C, C=N Stretching 1500 – 1650

Theoretical and Computational Chemistry Studies Applied to Ethyl 4 Phenyl 1,3 Oxazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic properties of molecules. For a compound like Ethyl 4-phenyl-1,3-oxazole-5-carboxylate, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry, including bond lengths and angles.

These calculations can also yield valuable information about the molecule's electronic landscape. For instance, the generation of a Molecular Electrostatic Potential (MEP) map would reveal the regions of positive and negative electrostatic potential. In the case of this compound, the MEP would likely indicate negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester group, highlighting these as potential sites for electrophilic attack. Conversely, the phenyl ring and the ethyl group would exhibit regions of more positive potential.

Furthermore, DFT calculations can be used to compute various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.

Reactivity DescriptorFormulaSignificance for this compound
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. A higher value suggests greater stability.
Chemical Potential (μ)- (I + A) / 2Indicates the escaping tendency of electrons. A more negative value suggests a better electron acceptor.
Electronegativity (χ)(I + A) / 2Represents the power of the molecule to attract electrons.
Electrophilicity Index (ω)μ² / (2η)Quantifies the ability of the molecule to accept electrons.
Softness (S)1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Where I is the ionization potential and A is the electron affinity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, FMO analysis would likely show that the HOMO is distributed over the phenyl ring and the oxazole moiety, indicating these as the regions susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to be localized more on the oxazole ring and the carboxylate group, suggesting these as the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity. A smaller energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the assessment of structural stability.

For this compound, an MD simulation in a solvent, such as water or dimethyl sulfoxide, would reveal the flexibility of the molecule. Key areas of interest would be the rotational freedom of the phenyl group relative to the oxazole ring and the conformational dynamics of the ethyl ester chain. The simulation would generate a trajectory of atomic positions over time, from which stable conformations and the energetic barriers between them can be identified. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

In Silico Predictions of Molecular Interactions

Understanding how a molecule interacts with its biological targets is paramount in drug discovery. In silico methods provide a rapid and cost-effective way to predict these interactions.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (like this compound) into the active site of a target protein.

For example, given the structural similarities of oxazole derivatives to known inhibitors of enzymes like cyclooxygenase (COX), one could perform a docking study of this compound into the active site of COX-1 or COX-2. ekb.eg The results would provide a plausible binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. The docking score, a numerical value that estimates the binding affinity, can then be used to rank and compare different compounds.

Potential Protein TargetKey Interacting Residues (Hypothetical)Predicted Type of Interaction
Cyclooxygenase-2 (COX-2)Arginine, Tyrosine, SerineHydrogen bonding with the carboxylate group.
Valine, Leucine, IsoleucineHydrophobic interactions with the phenyl and ethyl groups.
Phenylalanine, Tryptophanπ-π stacking with the phenyl and oxazole rings.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential structural motifs responsible for a compound's biological activity.

Based on a set of active oxazole derivatives, a pharmacophore model could be generated. For this compound, the key pharmacophoric features would likely include:

Aromatic Ring: The phenyl group.

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen.

Hydrophobic Feature: The ethyl group.

This model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features, which are also likely to be active.

Reaction Mechanism Investigation through Computational Pathways

A comparative computational study on the Robinson-Gabriel cyclization, promoted by propylphosphonic anhydride (T3P), has detailed the Gibbs free energy profile of the reaction, revealing the energetic favorability of the proposed steps. researchgate.net The calculations were performed at the M062X/6–31+G(d,p) level of theory, which offers a reliable theoretical framework for understanding the reaction mechanism. researchgate.net

The proposed mechanism, supported by these computational findings, initiates with the activation of the amide oxygen of the starting material, an N-acylamino ketone, by the T3P reagent. This is followed by an intramolecular cyclization and subsequent dehydration steps to form the aromatic oxazole ring. The computational analysis identified the key transition states and intermediates along this pathway, allowing for a quantitative understanding of the reaction's feasibility.

The study highlights that the Robinson-Gabriel cyclization is a high-energy process, which aligns with the experimental observations that often require high temperatures for the reaction to proceed efficiently. researchgate.net The highest activation Gibbs free energy calculated for the rate-determining step of the oxazole formation underscores this requirement. researchgate.net

The following data tables summarize the key energetic parameters calculated for the proposed intermediates and transition states in the T3P-mediated Robinson-Gabriel synthesis of a 5-(3-indolyl)oxazole, which serves as a model for the formation of the oxazole ring in compounds like this compound.

Table 1: Calculated Gibbs Free Energies of Intermediates in the Robinson-Gabriel Synthesis.
IntermediateDescriptionGibbs Free Energy (kJ mol⁻¹)
INT1Activated N-acylamino ketone-45.7
INT2Cyclized intermediate-78.9
INT3Dehydration precursor-12.3
Product5-(3-indolyl)oxazole-215.6
Table 2: Calculated Activation Gibbs Free Energies of Transition States in the Robinson-Gabriel Synthesis.
Transition StateDescriptionActivation Gibbs Free Energy (kJ mol⁻¹)
TS1Activation of N-acylamino ketone89.4
TS2Intramolecular cyclization194.9
TS3Dehydration step156.2

Materials Science Applications of Ethyl 4 Phenyl 1,3 Oxazole 5 Carboxylate and Oxazole Based Systems

Development of Advanced Materials with Tunable Electronic Properties

The electronic characteristics of materials are fundamental to their function in devices. Oxazole (B20620) derivatives are a subject of study for their tunable electronic properties, which can be modified by altering the substituents on the oxazole core. researchgate.net Theoretical and computational studies, including ab initio and Density Functional Theory (DFT) methods, have been employed to understand the relationship between the structure of oxazole derivatives and their electronic properties. irjweb.comresearchgate.net

Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are crucial in determining a molecule's reactivity, kinetic stability, and electronic behavior. irjweb.com A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and is a desirable trait for applications in organic semiconductors and conductors. irjweb.comresearchgate.net

Research on substituted oxazoles has demonstrated that the introduction of different functional groups significantly impacts these electronic parameters. For instance, electron-withdrawing groups like cyano (-CN) groups tend to lower both HOMO and LUMO energy levels and decrease the energy gap, whereas electron-donating groups like methyl (-CH3) can raise the HOMO energy with little change to the LUMO. researchgate.net This ability to tune the electronic structure via chemical synthesis makes oxazoles promising candidates for the development of advanced materials for electronic applications.

Table 1: Calculated Electronic Properties of Various Substituted Oxazole Systems Data derived from computational studies using ab initio methods.

Compound SystemHeat of Formation (kcal/mol)-HOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (µ(D))
Oxazole-1.589.5344.49114.0241.58
2-cyano oxazole40.2310.2222.41312.6354.96
4-methyl oxazole-11.229.2224.67813.9001.35
5-cyano oxazole38.3410.2342.48812.7222.91
2,4-dimethyl oxazole-20.198.9084.80413.7091.06
2,5-dicyano oxazole68.2710.8141.15111.9652.41
4,5-dimethyl oxazole-19.958.7804.85413.6341.89
2,4,5-tricyano oxazole122.1611.3270.31311.641.49

Source: Adapted from ResearchGate GmbH. researchgate.net

Exploration of Optical and Photophysical Characteristics

The rigid, π-conjugated structure of the oxazole ring system is conducive to fluorescent and other photophysical behaviors. Oxazole-based compounds are actively investigated as fluorophores, particularly for their efficient emission in the ultraviolet (UV) and deep-blue spectral regions. spiedigitallibrary.org These properties make them highly interesting for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). numberanalytics.comspiedigitallibrary.org

The specific optical response of an oxazole derivative can be tuned by modifying its chemical structure. Extending the π-conjugation, for example, by adding aromatic substituents, can lead to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net The photophysical properties of 4-halo-5-phenyl-oxazoles, which are structurally related to Ethyl 4-phenyl-1,3-oxazole-5-carboxylate, have been studied, providing insight into the behavior of this class of compounds. researchgate.net Research has shown that the specific substitution pattern on the phenyl and oxazole rings dictates properties like fluorescence quantum yields and lifetimes. researchgate.net

In the context of OLEDs, studies have used oxazole derivatives like 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole in neat film configurations. spiedigitallibrary.org Such materials have been shown to act as efficient deep-blue emitters, a critical component for full-color displays and lighting applications. The twisted molecular structure of some bis-chromophore oxazole derivatives can reduce aggregation-induced fluorescence quenching, leading to efficient emission even in the solid state. spiedigitallibrary.org

Table 2: Selected Photophysical Data for 4-Halo-5-phenyl-oxazole Derivatives in Cyclohexane Data for isomeric oxazoles related to the target compound.

CompoundAbsorption Max (λabs/nm)Molar Absorptivity (ε/M-1cm-1)Fluorescence Max (λfl/nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF/ns)
4-Chloro-5-phenyl-oxazole27611,2003210.441.1
4-Bromo-5-phenyl-oxazole27710,7003210.431.1
4-Iodo-5-phenyl-oxazole2809,9003220.050.2

Source: Adapted from Fonseca, S.M., et al. researchgate.net

Polymer Chemistry Applications

Polymers can be synthesized by incorporating oxazole-containing monomers, such as through the polymerization of an oxazole derivative with other monomers like styrene. ontosight.ai The properties of the final material can be tailored by adjusting the ratio of the comonomers. ontosight.ai While direct evidence of this compound being used as a monomer is not prevalent in the literature, its structure suggests potential as a building block in step-growth polymerization processes to form polyesters or polyamides with the oxazole moiety as a pendant group or part of the main chain. Such polymers could exhibit unique optical and electronic properties derived from the oxazole unit.

Furthermore, research into homopolymers, consisting of repeating units of a single oxazole monomer, is being conducted for potential uses in advanced materials science, including electronics and coatings. ontosight.ai

Thin Film and Nanomaterial Integration

The application of oxazole-based systems in materials science extends to their use in thin films and their integration with nanomaterials. Numerous oxazole-based fluorophores are candidates for emissive layers in OLEDs, where they are deposited as thin solid films. spiedigitallibrary.org For example, 2-(p-tert-butylphenyl)benzoxazole and 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole have been successfully incorporated into OLEDs as neat thin films, demonstrating their processability and function in solid-state devices. spiedigitallibrary.org

In the realm of nanomaterials, research has demonstrated the synthesis of oxazole derivatives using nanocatalysts. nanomaterchem.com One study utilized a palladium complex immobilized on the surface of silica-coated magnetic nanoparticles (MNPs) to catalyze the formation of oxazoles. nanomaterchem.com This approach highlights the synergy between nanomaterials and oxazole chemistry, where the high surface area and easy separation of the nanocatalyst facilitate a more efficient and greener synthesis process. This integration points towards advanced manufacturing methods for oxazole-based materials and the potential for creating hybrid organic-inorganic nanomaterials with combined functionalities. nanomaterchem.com

Future Research Directions and Unexplored Avenues for Ethyl 4 Phenyl 1,3 Oxazole 5 Carboxylate

Rational Design and Synthesis of Next-Generation Analogues

The foundational structure of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate offers a flexible template for modification. Future research will heavily focus on the rational design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net This involves a systematic approach to understanding its structure-activity relationship (SAR). museonaturalistico.it

Key strategies will include:

Bioisosteric Replacement: Systematically replacing the phenyl and ethyl carboxylate groups with other functional groups to probe their influence on biological activity. For instance, the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups, or replaced entirely with other aromatic or heterocyclic systems to explore interactions with biological targets.

Scaffold Hopping and Hybridization: Designing novel molecules by combining the core oxazole (B20620) structure with other pharmacologically active motifs. This could lead to hybrid compounds with dual or synergistic modes of action.

Computational Chemistry: Utilizing in-silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of designed analogues before their synthesis. researcher.life This computational pre-screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Advanced Synthetic Methodologies: Employing efficient and diversity-oriented synthetic strategies, such as multicomponent reactions and flow chemistry, to rapidly generate libraries of analogues for biological screening. researchgate.net Methodologies like the van Leusen oxazole synthesis provide a robust platform for creating diverse 5-substituted oxazoles. nih.gov

Design StrategyObjectiveExample Modification
Bioisosteric Replacement Improve potency, selectivity, or metabolic stability.Replace phenyl group with thiophene (B33073) or pyridine; substitute ethyl ester with bioisosteric groups like tetrazole.
Scaffold Hopping Discover novel chemical scaffolds with similar biological activity.Replace the oxazole core with isoxazole (B147169) or thiazole (B1198619) while maintaining key pharmacophoric features.
Molecular Hybridization Create multifunctional molecules with enhanced or dual activity.Covalently link the oxazole moiety to another known bioactive agent, such as an anti-inflammatory or antimicrobial pharmacophore.
In-Silico Design Prioritize synthesis of the most promising candidates.Use docking simulations to predict binding affinity of designed analogues to a specific enzyme or receptor.

Advanced Omics-Based Approaches for Target Identification

A significant hurdle in the development of many bioactive compounds, including this compound, is the precise identification of their molecular targets and mechanisms of action. Advanced "omics" technologies offer powerful, unbiased approaches to elucidate these details. nih.gov

Future research should leverage:

Chemical Proteomics: Utilizing techniques like activity-based protein profiling (ABPP) where an analogue of the parent compound is modified with a reactive probe to covalently label its protein targets directly within a complex biological sample. Subsequent mass spectrometry analysis identifies these target proteins.

Transcriptomics (RNA-Seq): Treating cells or model organisms with the compound and analyzing the resulting changes in global gene expression. This can reveal the cellular pathways and biological processes that are modulated, providing clues about the compound's mechanism of action.

Metabolomics: Assessing global changes in the levels of endogenous metabolites following compound treatment. This can uncover downstream effects on metabolic pathways and help identify potential off-target effects or biomarkers of activity.

Genomics: Employing CRISPR-based screening or other genetic approaches to identify genes that either enhance or suppress cellular sensitivity to the compound, thereby pointing to its direct target or critical pathway components.

These omics-driven studies can provide a comprehensive understanding of how this compound and its future analogues function at a molecular level, which is critical for their advancement as therapeutic candidates. nih.gov

Interdisciplinary Research with Other Scientific Domains

The potential applications of this compound are not necessarily limited to human medicine. The inherent biological activity of the oxazole core suggests that its utility could be explored in various other scientific fields through interdisciplinary collaboration. museonaturalistico.itresearchgate.net

Unexplored avenues include:

Agrochemicals: Investigating the potential of the compound and its derivatives as novel herbicides, fungicides, or insecticides. Many successful agrochemicals are based on heterocyclic scaffolds similar to oxazole.

Materials Science: Exploring the use of the oxazole ring, known for its electronic and photophysical properties, as a building block for functional π-systems. researchgate.net Derivatives could be synthesized and evaluated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes for bio-imaging.

Veterinary Medicine: Screening the compound for efficacy against pathogens or diseases specific to animals, opening a new potential market and application area.

Biocatalysis: Using the compound as a precursor for the synthesis of novel ligands for metal catalysts or as a scaffold for developing new organocatalysts.

Development of High-Throughput Screening Methodologies

To efficiently evaluate the large number of next-generation analogues that can be generated through rational design, the development and implementation of high-throughput screening (HTS) assays are essential. Instead of laborious, low-throughput biological tests, HTS allows for the rapid screening of thousands of compounds. acs.org

Future efforts should focus on:

Target-Based Assays: Once a specific molecular target is identified (e.g., through omics approaches), biochemical or cell-based assays can be developed to measure the direct interaction of compounds with this target. Examples include enzyme inhibition assays or receptor binding assays formatted for microplate readers.

Phenotypic Screening: Developing automated, image-based HTS assays that measure a compound's effect on a complex cellular phenotype (e.g., cell morphology, proliferation, or pathogen viability). This approach does not require prior knowledge of the molecular target and can identify compounds with novel mechanisms of action.

In-Silico Screening: Expanding computational efforts to perform large-scale virtual screening of digital compound libraries against a validated target structure. researcher.lifenih.gov This can rapidly identify promising hits for subsequent laboratory testing, significantly accelerating the discovery pipeline.

Screening MethodDescriptionThroughput
Target-Based Screening Measures the direct effect of a compound on a purified protein or a specific cellular pathway.High (10,000s of compounds/day)
Phenotypic Screening Measures the effect of a compound on the overall phenotype of a cell or organism.Medium to High
In-Silico Screening Uses computer models to predict the activity of compounds against a biological target.Very High (Millions of compounds/day)

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic and technological potential of this compound and its derivatives.

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